lambda-Cyhalothrin
Overview
Description
Lambda-Cyhalothrin is a synthetic pyrethroid insecticide that is similar to naturally occurring pyrethrin insecticide compounds found in chrysanthemum flowers . It is used to control a number of insect pests that threaten food crops and public health . It has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater .
Synthesis Analysis
This compound is synthesized using a solvent evaporation method . It consists of 4 stereoisomers (RS, SR, RR, SS) in a 1:1:1:1 ratio. This compound is a 1:1 mixture of 2 of the 4 cyhalothrin components (RS and SR) .
Molecular Structure Analysis
This compound consists of the more active pair of enantiomers of cyhalothrin . Its molecular formula is C23H19ClF3NO3 . The constituent isomers of this compound (SR and RS) cannot be chromatographically separated .
Chemical Reactions Analysis
This compound is analyzed using a QuEChERS-based procedure involving enantioselective LC-MS/MS analysis of the two isomers . Studies on various crops showed no preferential degradation/conversion between the 2 enantiomers of this compound .
Physical And Chemical Properties Analysis
This compound has a low aqueous solubility, is relatively volatile, is non-mobile and, based on chemical properties, there is a low risk of it leaching to groundwater . It is highly toxic to mammals and is a known irritant .
Scientific Research Applications
Malaria Control : Lambda-cyhalothrin treated nets have been shown to be effective in controlling malaria in areas with Anopheles gambiae pyrethroid resistance. A study in northern Côte d'Ivoire demonstrated a significant reduction in the prevalence of asymptomatic malaria infection and a protective efficacy against malaria disease (Henry et al., 2005).
Pesticide Degradation : Research on this compound degradation using the photo-Fenton reaction has been conducted. This process involves evaluating and optimizing the interactive effects of variables like initial dosages of H2O2 and Fe(2+) on the degradation in a UV photoreactor, providing insights into environmentally friendly degradation methods (Colombo et al., 2013).
Impact on Aquatic Organisms : Studies have documented the toxic impact of this compound on various aquatic organisms. For example, research on Cirrhinus mrigala revealed significant histopathological changes in tissues like gills, liver, intestine, and kidney when exposed to this compound (Velmurugan et al., 2007).
Pest Resistance : The development of resistance to this compound in pest species like Ceratitis capitata, commonly known as the Mediterranean fruit fly, has been observed. This resistance is associated with metabolic resistance mediated by P450 and poses challenges in pest control (Arouri et al., 2015).
Impact on Ecosystem Functioning : this compound’s impact on ecosystem functioning has been studied, particularly its effect on macroinvertebrate assemblages in experimental stream channels. This research highlighted how this compound affects microalgae biomass and leaf litter decomposition, thereby influencing ecosystem dynamics (Rasmussen et al., 2008).
Genotoxicity : Studies have assessed the genotoxic effects of this compound on different cell lines. For instance, a study using the Comet assay on the Sf9 insect cell line revealed that this compound induced significant DNA damage, indicating its potential genotoxic impact (Saleh et al., 2021).
Mechanism of Action
Target of Action
Lambda-Cyhalothrin primarily targets the voltage-gated sodium channels (VGSC) and glutamate-gated chloride channels (GluCl) in insects . These channels play a crucial role in the transmission of nerve impulses. This compound also affects a wide spectrum of insects including aphids, butterfly larvae, beetles, and various Hemiptera insects .
Mode of Action
This compound disrupts the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, prolonging the opening of these channels. This leads to an influx of sodium ions, causing repetitive nerve firing, paralysis, and eventually death .
Biochemical Pathways
This compound affects several biochemical pathways. It is primarily detoxified by cytochrome P450 monooxygenases (P450) , glutathione S-transferases (GST) , and carboxylesterases (CarE) . The up-regulation of these detoxification genes is a common metabolic mechanism employed by insects to counteract the effects of insecticides .
Pharmacokinetics
This compound exhibits properties typical of many pyrethroids. It is lipophilic, allowing it to readily penetrate insect cuticles. Once inside the body, it is distributed throughout the tissues. The compound is metabolized by various enzymes and excreted . .
Result of Action
The primary result of this compound’s action is the rapid knockdown of insects, leading to their death . It also has repellent properties, deterring pests from treated areas . Improper use can lead to harmful effects in non-target organisms, including humans, where it can cause symptoms like dizziness, headache, nausea, skin tingling, salivation, tremors, and in severe cases, seizures, loss of consciousness, or death .
Action Environment
This compound binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its efficacy and stability can be influenced by environmental factors such as temperature, which can influence insect paralysis and the toxicity of this compound . It is also noted that sunlight breaks it down quickly and it is metabolized by soil microbes .
Safety and Hazards
Lambda-Cyhalothrin is moderately toxic when eaten, inhaled, or exposed to skin, but it is not allergenic . It is highly toxic to many fish and aquatic invertebrate species . Improper use at levels far higher than those used to control fruit flies could cause a person to have dizziness, headache, nausea, skin tingling, salivation, tremors, and other clinical effects .
Future Directions
properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-RDDWSQKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032559, DTXSID801033434 | |
Record name | lambda-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
91465-08-6, 76703-65-6 | |
Record name | λ-Cyhalothrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91465-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | lambda-Cyhalothrin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lambda-Cyhalothrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091465086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lambda-Cyhalothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-[1alpha(S*),3alpha(Z)]]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(3-phenoxyphenyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .LAMBDA.-CYHALOTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44TGV333K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .LAMBDA.-CYHALOTHRIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375WQ7596S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
Record name | LAMBDA-CYHALOTHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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